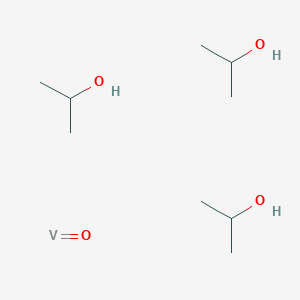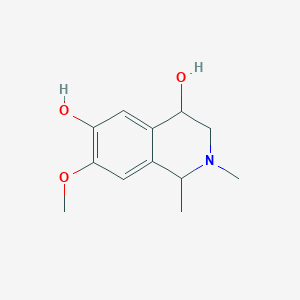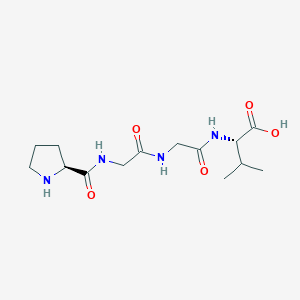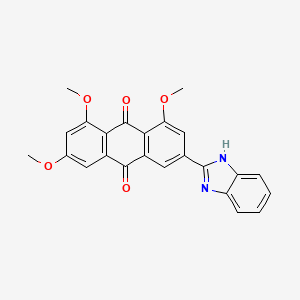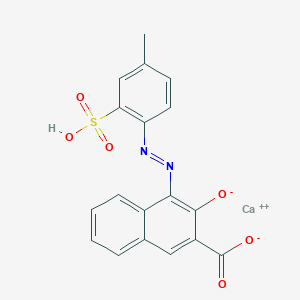
Benzoxazole, 5-methyl-2-(4-methyl-2-propyl-1H-benzimidazol-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 5-methyl-2-(4-methyl-2-propyl-1H-benzimidazol-6-yl)- is a heterocyclic compound that combines the structural features of both benzoxazole and benzimidazole. These structures are known for their significant biological and pharmacological activities. Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the cyclization of o-aminophenols with carboxylic acids or their derivatives. For the specific compound , the synthesis might involve the following steps:
Formation of Benzoxazole Ring: The reaction of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions to form the benzoxazole ring.
Introduction of Substituents:
Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: Benzoxazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of benzoxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some benzoxazole compounds have been shown to inhibit enzymes involved in DNA replication or repair, leading to anticancer effects. Others may interact with receptors involved in inflammatory pathways, providing anti-inflammatory benefits .
Comparison with Similar Compounds
Benzimidazole Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Other Benzoxazole Derivatives: Share similar pharmacological activities but may differ in their specific targets and efficacy
Uniqueness: The uniqueness of Benzoxazole, 5-methyl-2-(4-methyl-2-propyl-1H-benzimidazol-6-yl)- lies in its combined structural features of benzoxazole and benzimidazole, which may provide a synergistic effect in its biological activities. This combination can lead to enhanced potency and selectivity compared to other similar compounds .
Properties
CAS No. |
675882-72-1 |
|---|---|
Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-methyl-2-(7-methyl-2-propyl-3H-benzimidazol-5-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C19H19N3O/c1-4-5-17-20-15-10-13(9-12(3)18(15)22-17)19-21-14-8-11(2)6-7-16(14)23-19/h6-10H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
GGMJYXIRAPHGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

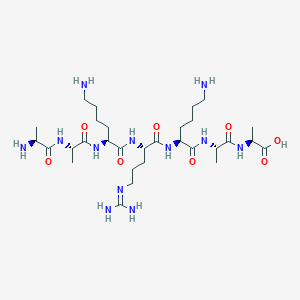
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)



